5-Chloro-4-methylthiophene-2-carboxylic acid
Overview
Description
5-Chloro-4-methylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 4-position of the thiophene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylthiophene-2-carboxylic acid typically involves the chlorination of 4-methylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 5-position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: 5-Chloro-4-methylthiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It serves as a model compound for investigating the interactions of sulfur-containing heterocycles with biological targets .
Medicine: Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
4-Methylthiophene-2-carboxylic acid: Lacks the chlorine atom at the 5-position, resulting in different reactivity and properties.
5-Bromo-4-methylthiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
5-Chloro-2-thiophenecarboxylic acid: Lacks the methyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 5-Chloro-4-methylthiophene-2-carboxylic acid is unique due to the combined presence of the chlorine atom and the methyl group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
5-chloro-4-methylthiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFITKIQYSTVPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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